molecular formula C10H16O3 B1620204 Cyclohexyl acetoacetate CAS No. 6947-02-0

Cyclohexyl acetoacetate

Cat. No.: B1620204
CAS No.: 6947-02-0
M. Wt: 184.23 g/mol
InChI Key: GJOSRMAVDXJBCZ-UHFFFAOYSA-N
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Description

Cyclohexyl acetoacetate is an organic compound with the chemical formula C10H16O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl acetoacetate can be synthesized through the acetoacetic ester synthesis method. This involves the reaction of ethyl acetoacetate with cyclohexanol under acidic conditions. The reaction typically proceeds via transesterification, where the ethyl group of ethyl acetoacetate is replaced by the cyclohexyl group from cyclohexanol .

Industrial Production Methods

In industrial settings, this compound is produced using a similar transesterification process. The reaction is catalyzed by acidic or basic catalysts to enhance the reaction rate and yield. The process involves heating the reactants under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl acetoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl acetoacetate involves its reactivity as a β-keto ester. The compound can undergo enolization, where the keto group is converted to an enol form. This enol form can participate in various chemical reactions, including nucleophilic addition and substitution . The presence of both electrophilic and nucleophilic sites in the molecule makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Cyclohexyl acetoacetate can be compared with other β-keto esters, such as ethyl acetoacetate and methyl acetoacetate:

    Ethyl Acetoacetate: Similar in structure but contains an ethyl group instead of a cyclohexyl group.

    Methyl Acetoacetate: Contains a methyl group instead of a cyclohexyl group.

This compound is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic effects compared to ethyl and methyl groups. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

cyclohexyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSRMAVDXJBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219688
Record name Acetoacetic acid, cyclohexyl ester
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-02-0
Record name Butanoic acid, 3-oxo-, cyclohexyl ester
Source CAS Common Chemistry
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Record name Cyclohexyl acetoacetate
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Record name Cyclohexyl acetoacetate
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Record name Acetoacetic acid, cyclohexyl ester
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Record name Cyclohexyl acetoacetate
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Record name CYCLOHEXYL ACETOACETATE
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Synthesis routes and methods

Procedure details

A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of cyclohexanol and 100 mg of sulfated tin oxide catalyst prepared according to example 1 above, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford cyclohexyl acetoacetate as a viscous colorless liquid in 84% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfated tin oxide
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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